molecular formula C16H13NO3 B5595616 N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5595616
M. Wt: 267.28 g/mol
InChI Key: IEJMCOFQAKRRAV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a methoxyphenyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-methoxyaniline with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-1-benzofuran-2-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-1-benzofuran-2-amine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    N-(3-hydroxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-(3-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and ability to interact with biological targets.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJMCOFQAKRRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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